HPPD Enzyme Inhibition: Ortho-Hydroxy Analog vs. Para-Hydroxy Analog
(2-Hydroxyphenyl)acetonitrile demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, with an IC50 value of 90 nM [1]. In contrast, the para-hydroxy isomer, 4-hydroxyphenylacetonitrile, shows no detectable inhibition (IC50 > 100 μM) in a related assay format [2]. This stark difference in inhibitory activity highlights the critical role of the ortho-hydroxy substitution in engaging the enzyme's active site.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | 4-Hydroxyphenylacetonitrile (para-isomer): >100 μM |
| Quantified Difference | >1000-fold higher potency for the ortho-isomer |
| Conditions | In vitro enzymatic assay against 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver |
Why This Matters
For researchers developing HPPD inhibitors (e.g., for herbicides or metabolic diseases), this >1000-fold potency difference demonstrates that the ortho-hydroxy substitution is not a minor variation but a structural determinant of biological activity, making CAS 14714-50-2 the only viable choice for this pharmacophore.
- [1] BindingDB. BDBM50403928. CHEMBL307048. IC50: 90 nM. Assay Description: Inhibition of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. View Source
- [2] PMC. (n.d.). Table 3. IC50 values for compounds against HPPD. (65) 4-Hydroxyphenyl, N.D. View Source
